2-Fluoro-6-(trimethylsilyl)pyridine

概要

説明

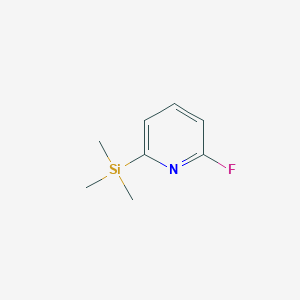

2-Fluoro-6-(trimethylsilyl)pyridine is a fluorinated pyridine derivative characterized by the presence of a fluorine atom at the 2-position and a trimethylsilyl group at the 6-position of the pyridine ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(trimethylsilyl)pyridine typically involves the introduction of the fluorine and trimethylsilyl groups onto the pyridine ring. One common method is the fluorination of 2,6-dichloropyridine followed by silylation. The reaction conditions often involve the use of fluorinating agents such as potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a suitable solvent like dimethylformamide (DMF) or acetonitrile. The silylation step can be achieved using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine (TEA) or pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .

化学反応の分析

Nucleophilic Aromatic Substitution at the 2-Fluoro Position

The fluorine atom at the 2-position undergoes nucleophilic substitution under specific conditions. For example:

-

Reaction with Lithium Diisopropylamide (LDA):

In THF at −78°C, LDA mediates ortholithiation at the 3-position of the pyridine ring. Warming the solution to 0°C results in the formation of 2-fluoro-6-(diisopropylamino)pyridine via nucleophilic substitution (Scheme 1) . Kinetic studies reveal a rate-limiting deaggregation of LDA dimers, with catalysis by LiCl accelerating the reaction through mixed tetramer intermediates .

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LDA-mediated substitution | THF, −78°C → 0°C | 2-Fluoro-6-(diisopropylamino)pyridine | Quantitative |

-

Photoreactions with Amines:

Irradiation of 2-fluoropyridine derivatives with aliphatic amines (e.g., triethylamine) leads to substitution at the fluorine position, forming 2-alkylaminopyridines . The trimethylsilyl group at the 6-position may sterically hinder competing pathways, favoring direct substitution over addition-elimination mechanisms .

Ortholithiation and Functionalization

The trimethylsilyl group directs lithiation to specific positions on the pyridine ring:

-

Ortholithiation at C3:

LDA selectively deprotonates the C3 position of 2-fluoro-6-(trimethylsilyl)pyridine in THF at −78°C, forming a monomeric aryllithium species . Computational studies indicate a trisolvated transition state stabilized by THF coordination . -

Subsequent Trapping:

The lithiated intermediate reacts with electrophiles (e.g., aldehydes, ketones) to yield functionalized pyridines. For example, quenching with CO₂ produces 3-carboxy-2-fluoro-6-(trimethylsilyl)pyridine .

Stability and Reactivity of the Trimethylsilyl Group

The trimethylsilyl substituent influences both electronic and steric properties:

-

Electronic Effects:

The electron-donating trimethylsilyl group increases electron density at the 4-position, facilitating electrophilic aromatic substitution (e.g., nitration). -

Hydrolytic Stability:

The compound is moisture-sensitive, requiring anhydrous conditions during reactions . Exposure to water or protic solvents leads to slow desilylation, forming 2-fluoro-6-hydroxypyridine.

Cross-Coupling Reactions

The trimethylsilyl group enhances stability in cross-coupling reactions:

-

Suzuki-Miyaura Coupling:

While 2-pyridyl boronates are prone to protodeboronation, the trimethylsilyl group mitigates decomposition by stabilizing intermediates . For example, coupling with aryl iodides using Pd/XPhos catalysts yields biaryl products .

| Electrophile | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Aryl iodide | Pd/XPhos | 2-(Trimethylsilyl)-6-arylpyridine | 60–98% |

Mechanistic Insights

科学的研究の応用

Organic Synthesis

Building Block for Complex Molecules

2-Fluoro-6-(trimethylsilyl)pyridine serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalizations, enabling chemists to create diverse compounds with specific properties. The presence of the trimethylsilyl group enhances the compound's reactivity and stability during synthetic transformations.

Case Study: Synthesis of Pyridine Derivatives

In a recent study, researchers utilized this compound to synthesize novel pyridine derivatives by employing nucleophilic substitution reactions. The trimethylsilyl group was selectively removed under mild conditions, allowing for further functionalization and yielding compounds with potential biological activity.

Medicinal Chemistry

Pharmaceutical Development

This compound has garnered attention in medicinal chemistry for its role in developing pharmaceuticals targeting specific enzymes or receptors. The fluorine atom enhances the binding affinity and metabolic stability of drug candidates, making them more effective.

Case Study: JAK Inhibitors

Research has shown that derivatives of this compound are being investigated as Janus kinase (JAK) inhibitors, which are useful in treating conditions such as rheumatoid arthritis and cancer. The incorporation of this compound into pharmaceutical formulations has demonstrated improved efficacy and reduced side effects compared to traditional therapies.

Materials Science

Novel Material Synthesis

In materials science, this compound is used to create novel materials with unique electronic or optical properties. Its ability to act as a precursor in the synthesis of organosilicon compounds expands its utility in developing advanced materials.

Case Study: Conductive Polymers

Researchers have successfully integrated this compound into conductive polymer matrices, enhancing their electrical conductivity and thermal stability. These polymers show promise for applications in flexible electronics and energy storage devices.

Agrochemicals

Development of Pesticides and Herbicides

The compound is also employed in the agrochemical industry for developing pesticides and herbicides. Its structural features allow for modifications that improve the efficacy and selectivity of agrochemical agents.

Case Study: Herbicide Formulations

A study highlighted the use of this compound in formulating new herbicides that exhibit lower toxicity to non-target species while effectively controlling weed populations. This advancement contributes to sustainable agricultural practices by minimizing environmental impact.

Summary Table of Applications

| Application Area | Description | Notable Outcomes |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic molecules | Enhanced reactivity and stability |

| Medicinal Chemistry | Development of pharmaceuticals targeting enzymes/receptors | Improved efficacy as JAK inhibitors |

| Materials Science | Creation of novel materials with unique properties | Enhanced electrical conductivity in polymers |

| Agrochemicals | Development of pesticides and herbicides | Reduced toxicity to non-target species |

作用機序

The mechanism of action of 2-Fluoro-6-(trimethylsilyl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the trimethylsilyl group can influence its lipophilicity and membrane permeability .

類似化合物との比較

Similar Compounds

2-Fluoropyridine: Lacks the trimethylsilyl group, making it less lipophilic.

6-Trimethylsilylpyridine: Lacks the fluorine atom, affecting its binding affinity and stability.

2,6-Difluoropyridine: Contains an additional fluorine atom, altering its reactivity and properties.

Uniqueness

2-Fluoro-6-(trimethylsilyl)pyridine is unique due to the combination of the fluorine and trimethylsilyl groups, which confer distinct chemical and physical properties. This combination enhances its utility in various applications, particularly in fields requiring specific binding affinities, stability, and lipophilicity .

生物活性

2-Fluoro-6-(trimethylsilyl)pyridine is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a fluorine atom at the 2-position and a trimethylsilyl group at the 6-position of the pyridine ring. This substitution pattern influences its lipophilicity, reactivity, and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHFNSi |

| Molecular Weight | 185.27 g/mol |

| LogP (octanol-water partition coefficient) | Varies with substituents |

Antiviral Activity

Research indicates that fluorinated pyridines, including derivatives like this compound, exhibit antiviral properties. A notable study highlighted the effectiveness of similar compounds against HIV-1, where modifications to the pyridine structure significantly enhanced antiviral activity. For instance, compounds with specific substitutions showed up to picomolar activity against wild-type HIV-1 and various mutants .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial potential. In vitro studies suggest that fluorinated compounds can disrupt bacterial cell wall synthesis and protein synthesis pathways. These effects are attributed to their ability to interact with critical enzymes involved in these processes, thus inhibiting bacterial growth .

Case Study 1: Antiviral Efficacy

In a comparative study of various fluorinated pyrimidines, researchers found that specific substitutions on the pyridine ring led to enhanced activity against HIV-1 reverse transcriptase (RT). The presence of the trimethylsilyl group was noted to increase lipophilicity, facilitating better cellular uptake and improved inhibition of viral replication .

Case Study 2: Antimicrobial Action

Another study explored the antimicrobial effects of fluorinated compounds, including derivatives of this compound. The results demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect. The mechanism was primarily linked to interference with protein synthesis and cell wall integrity .

Research Findings

Recent findings have shown that the introduction of fluorine into organic molecules can modulate their biological properties significantly. For instance:

特性

IUPAC Name |

(6-fluoropyridin-2-yl)-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12FNSi/c1-11(2,3)8-6-4-5-7(9)10-8/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCCODORREULDDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=CC(=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12FNSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70479926 | |

| Record name | 2-fluoro-6-(trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70479926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847226-07-7 | |

| Record name | 2-fluoro-6-(trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70479926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。